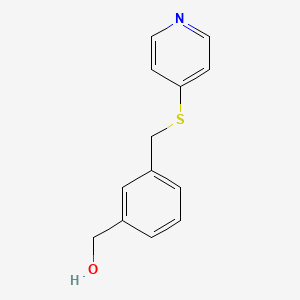
(3-((Pyridin-4-ylthio)methyl)phenyl)methanol
Vue d'ensemble
Description
“(3-((Pyridin-4-ylthio)methyl)phenyl)methanol” is a chemical compound with the molecular formula C13H13NOS and a molecular weight of 231.32 . Its IUPAC name is {3-[(4-pyridinylsulfanyl)methyl]phenyl}methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NOS/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14-7-5-13/h1-8,15H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
1. Use in Metal-Free Reduction of Nitro Aromatic Compounds
(2-Pyridyl)phenyl methanol, a compound related to (3-((Pyridin-4-ylthio)methyl)phenyl)methanol, demonstrates potential in the metal-free reduction of nitro aromatic and heteroaromatic compounds. It operates in a domino process, allowing the one-pot formation of β-amino esters, highlighting the importance of the pyridine nucleus in enabling this reactivity (Giomi, Alfini, & Brandi, 2011).
2. Role in Catalysis
Compounds with a pyridine nucleus, similar to (3-((Pyridin-4-ylthio)methyl)phenyl)methanol, are used in catalytic methods for introducing methyl groups onto aromatic rings. This process is significant due to its use of basic feedstock chemicals like methanol and formaldehyde (Grozavu et al., 2020).
3. Synthesis and Antimicrobial Activity
Compounds structurally related to (3-((Pyridin-4-ylthio)methyl)phenyl)methanol have been synthesized and shown to possess notable antimicrobial activity. Such compounds are synthesized by condensing substituted chalcones with isoniazid, and their structure is established based on analytical and spectral data. They demonstrate promising activity against various microbes (Kumar, Meenakshi, Kumar, & Kumar, 2012).
4. Biocatalytic Production
The biocatalytic production of enantiomerically pure forms of phenyl(pyridin-2-yl)methanol, which is closely related to (3-((Pyridin-4-ylthio)methyl)phenyl)methanol, has been achieved using bacterial strains. Lactobacillus paracasei BD101 has been identified as an effective biocatalyst for this process, demonstrating high enantioselectivity and conversion levels (Şahin, Serencam, & Dertli, 2019).
5. Theoretical Studies and DFT Analysis
Theoretical studies and Density Functional Theory (DFT) analyses have been conducted on compounds like (RS)-(3-bromophenyl)(pyridine-2yl)methanol and (RS)-(4-bromophenyl)(pyridine-2yl)methanol. These studies focus on IR, normal mode analysis, and the study of frontier orbital gaps to understand the active sites of these molecules, offering insights into the properties of compounds closely related to (3-((Pyridin-4-ylthio)methyl)phenyl)methanol (Trivedi, 2017), (Trivedi, 2017).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Similar pyridine derivatives have been shown to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms .
Action Environment
The action, efficacy, and stability of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances can affect the compound’s metabolism and excretion .
Propriétés
IUPAC Name |
[3-(pyridin-4-ylsulfanylmethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14-7-5-13/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDEDJMZMWOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=CC=NC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740107 | |
| Record name | (3-{[(Pyridin-4-yl)sulfanyl]methyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Pyridin-4-ylthio)methyl)phenyl)methanol | |
CAS RN |
811801-40-8 | |
| Record name | (3-{[(Pyridin-4-yl)sulfanyl]methyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




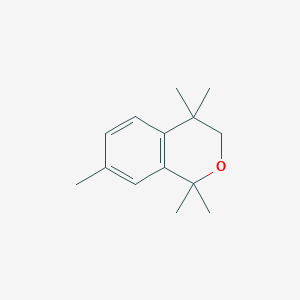
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)
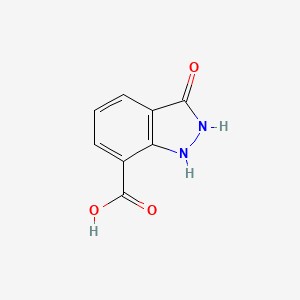
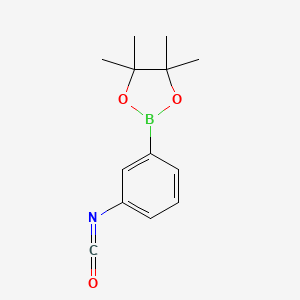

![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)
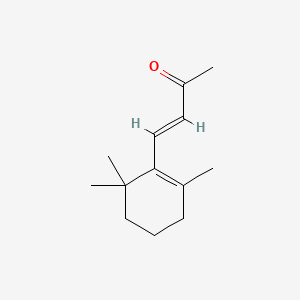


![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)
